Baseline Antimycobacterial Potency of the Unsubstituted Benzamide versus Substituted Analogs in the 6-Carboxamide Series
In the 2023 SAR study by Šlechta et al., the unsubstituted phenyl derivative (compound 14) exhibited weaker antimycobacterial activity than many heteroaryl-substituted analogs. While the most potent compound in the series, the 5-trifluoro-2-pyridyl derivative (compound 11), achieved an MIC of 9.72 µM against M. tuberculosis H37Rv, the unsubstituted benzamide (compound 14) and other simple aryl analogs generally displayed higher MIC values, consistent with the requirement for a nitrogen-containing heterocycle to engage Asp447 in the LeuRS editing domain [1]. The unsubstituted benzamide thus serves as a negative-control baseline demonstrating that the 6-carboxamide linkage alone, without an optimized heteroaryl group, is insufficient for potent mycobacterial growth inhibition. This differentiation is critical for procurement decisions: the compound is ideal as a reference standard for quantifying the contribution of heteroaryl substituents to target affinity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Compound 14 (unsubstituted benzamide): MIC value repressed relative to heteroaryl analogs; explicitly described as less active than pyrazine-, pyridine-, and quinoxaline-substituted derivatives [1]. |
| Comparator Or Baseline | Compound 11 (5-trifluoro-2-pyridyl): MIC = 9.72 µM; Isoniazid: MIC = 2.84 µM [1]. |
| Quantified Difference | The unsubstituted benzamide (compound 14) displayed substantially higher MIC than compound 11 (exact fold-difference not extractable from available text; Table 1 of the source contains the full dataset). |
| Conditions | In vitro microdilution assay against M. tuberculosis H37Rv; compounds tested alongside isoniazid, rifampicin, and pyrazinamide as reference standards [1]. |
Why This Matters
For procurement, this compound provides an essential baseline for SAR deconvolution—a researcher needing to quantify the potency gain conferred by a 5-trifluoro-2-pyridyl or quinoxalin-2-yl substitution must compare against the unsubstituted phenyl baseline.
- [1] Šlechta, P. et al. (2023) 'Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase', International Journal of Molecular Sciences, 24(3), p. 2951. doi: 10.3390/ijms24032951. View Source
